molecular formula C7H6F3NO2 B2636722 4-Amino-3-(trifluoromethoxy)phenol CAS No. 847872-12-2

4-Amino-3-(trifluoromethoxy)phenol

Cat. No.: B2636722
CAS No.: 847872-12-2
M. Wt: 193.125
InChI Key: AQLKYQSRRVETTR-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethoxy)phenol (CAS No: 847872-12-2) is a chemical building block of significant interest in medicinal and agrochemical research. This compound features a phenol core substituted with both an electron-donating amino group and a highly lipophilic and electron-withdrawing trifluoromethoxy group. The combination of these substituents makes it a valuable scaffold for designing novel bioactive molecules . The trifluoromethoxy (-OCF₃) group is a key structural motif known to enhance the properties of lead compounds in drug discovery. Its incorporation can increase metabolic stability and membrane permeability, and fine-tune lipophilicity, which are critical factors for optimizing bioavailability and efficacy . Compared to the common methoxy group, the trifluoromethoxy group offers superior chemical stability and a stronger electron-withdrawing effect, making it a valuable upgrade in structure-activity relationship (SAR) studies . This compound is supplied strictly for research and development purposes. It is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this material should refer to the Safety Data Sheet (SDS) and adhere to appropriate laboratory safety protocols. Note on Data Availability: Detailed information on the specific physicochemical properties and synthetic applications of this compound is limited in the public domain. The data available for the analogous compound, 4-Amino-3-(trifluoromethyl)phenol (CAS 445-04-5), which has a -CF₃ group instead of -OCF₃, should not be used as a substitute, as the differences in the functional groups can lead to significant variations in chemical behavior and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-3-4(12)1-2-5(6)11/h1-3,12H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLKYQSRRVETTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847872-12-2
Record name 4-amino-3-(trifluoromethoxy)phenol
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Synthetic Methodologies and Pathway Elucidation

Established Synthetic Routes to 4-Amino-3-(trifluoromethoxy)phenol

The synthesis of ortho-trifluoromethoxylated anilines, structurally analogous to this compound, is a challenging task that has been addressed through innovative multi-step and one-pot strategies. These methods hinge on the careful construction of precursors that enable a key rearrangement reaction to install the trifluoromethoxy group at the desired position with high selectivity.

Precursor Chemistry and Starting Materials

The successful synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives relies on the preparation of N-aryl-N-hydroxyacetamide precursors. A representative and well-documented precursor is methyl 4-(N-hydroxyacetamido)benzoate. The synthesis of this crucial starting material begins with a commercially available compound, methyl 4-nitrobenzoate. nih.gov

The multi-step preparation of the precursor involves two main transformations:

Reduction of the Nitro Group : The nitro group of methyl 4-nitrobenzoate is reduced to a hydroxylamine. This transformation is typically achieved using a catalyst such as Rhodium on carbon (Rh/C) in the presence of a reducing agent like hydrazine. nih.gov

Acetyl Protection : The resulting hydroxylamine is then protected with an acetyl group. This is accomplished by reacting it with acetyl chloride in an appropriate solvent like anhydrous diethyl ether. This N-acetylation step yields the final precursor, methyl 4-(N-hydroxyacetamido)benzoate, which is ready for the subsequent trifluoromethoxylation step. nih.gov

Starting MaterialIntermediateFinal Precursor
Methyl 4-nitrobenzoateMethyl 4-(N-hydroxyamino)benzoateMethyl 4-(N-hydroxyacetamido)benzoate

This interactive data table summarizes the key compounds in the precursor synthesis pathway.

Multi-step Synthesis Strategies

A highly effective multi-step strategy for obtaining ortho-trifluoromethoxylated anilines involves a two-step sequence starting from the N-aryl-N-hydroxyacetamide precursor. nih.govjove.com This protocol offers a reliable route to compounds like methyl 4-acetamido-3-(trifluoromethoxy)benzoate. nih.gov

Step 1: O-Trifluoromethylation The first step is the O-trifluoromethylation of the N-hydroxyacetamide precursor. This is achieved by treating the precursor, such as methyl 4-(N-hydroxyacetamido)benzoate, with an electrophilic trifluoromethylating reagent. A common and effective reagent for this purpose is 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, also known as Togni reagent II. The reaction is typically carried out in the presence of a catalytic amount of a base, like cesium carbonate (Cs2CO3), in a solvent such as chloroform at room temperature. nih.gov This yields an N-(trifluoromethoxy)acetamido intermediate. nih.gov

Step 2: Thermally Induced OCF3 Migration The intermediate from the first step is then subjected to a thermally induced intramolecular migration of the trifluoromethoxy (OCF3) group. nih.govscispace.com This is typically accomplished by heating the intermediate in a high-boiling solvent like nitromethane at temperatures around 120 °C. nih.gov This rearrangement exclusively yields the ortho-trifluoromethoxylated product, for instance, methyl 4-acetamido-3-(trifluoromethoxy)benzoate, in good yield. nih.gov

One-Pot Synthesis Approaches

The efficiency of the multi-step synthesis can be significantly improved by adapting it into a one-pot procedure. This approach avoids the isolation of the intermediate N-(trifluoromethoxy)acetamido compound, saving time and resources. nih.govmdpi.com In the one-pot modification, after the initial O-trifluoromethylation of the protected N-aryl-N-hydroxylamine is complete, the subsequent thermal migration can be initiated in the same reaction vessel, potentially after a solvent switch or direct heating. mdpi.com This streamlined process maintains the high yield and regioselectivity of the two-step method while being more amenable to larger-scale synthesis. nih.govscispace.com

Trifluoromethoxylation and Amination Reaction Mechanisms

The core of this synthetic strategy lies in the mechanism of the OCF3 migration, which dictates the regiochemical outcome. The process involves the generation of highly reactive intermediates that recombine to form the final, stable aromatic product.

Regioselectivity and Stereoselectivity in Synthesis

The described synthetic protocol exhibits exceptional regioselectivity, exclusively providing the ortho-trifluoromethoxylated product. nih.gov This high degree of control is a direct consequence of the intramolecular nature of the key OCF3 migration step.

The proposed mechanism for this migration involves a heterolytic cleavage of the N-OCF3 bond of the intermediate. nih.govscispace.com This cleavage generates a reactive nitrenium ion and a trifluoromethoxide anion. These two species are held in close proximity within a solvent cage, facilitating their rapid recombination. The trifluoromethoxide anion then attacks the aromatic ring at the position ortho to the nitrogen, followed by tautomerization to restore aromaticity and yield the final product. nih.gov The formation of the nitrenium ion is the rate-determining step and can be energetically demanding for electron-deficient substrates, often requiring higher reaction temperatures. nih.gov

Due to the planar nature of the aromatic ring and the achiral reagents used, this particular synthesis does not involve the creation of stereocenters, and therefore, stereoselectivity is not a consideration.

Catalytic Approaches in Synthesis

While the key migration step is typically thermally induced, the preceding O-trifluoromethylation step benefits from a catalytic approach. The reaction between the N-hydroxyacetamide precursor and the Togni reagent II is facilitated by a catalytic amount of a base. nih.gov

Cesium carbonate (Cs2CO3) is often employed for this purpose. nih.gov It is believed to act as a base to deprotonate the hydroxylamine, increasing its nucleophilicity towards the electrophilic Togni reagent. This catalytic use of a mild base allows the reaction to proceed efficiently at room temperature, highlighting a practical and controlled method for the initial installation of the trifluoromethoxy group onto the nitrogen atom. nih.gov

Reaction StepReagents/ConditionsFunction
O-Trifluoromethylation Togni reagent II, cat. Cs2CO3, Chloroform, RTElectrophilic trifluoromethoxylation of N-hydroxy group
OCF3 Migration Nitromethane, 120 °CIntramolecular rearrangement to ortho position

This interactive data table outlines the key reaction steps and conditions for the synthesis of ortho-trifluoromethoxylated aniline derivatives.

Green Chemistry Principles in Synthesis Optimization

The industrial synthesis of specialty chemicals, such as this compound, is increasingly scrutinized through the lens of green chemistry. The objective is to develop synthetic routes that are not only efficient and economically viable but also minimize environmental impact. This involves a holistic approach to process design, focusing on aspects such as atom economy, solvent selection, energy consumption, and the use of catalytic versus stoichiometric reagents. The optimization of the synthesis of this compound can be effectively achieved by applying these principles to its key synthetic steps, primarily the reduction of a nitro precursor and the introduction of the trifluoromethoxy group.

A significant area for green optimization lies in the choice of solvents. Traditional syntheses often rely on polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are effective but pose significant environmental and health risks. Research has focused on identifying greener alternatives that can perform comparably in key reaction types like nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov For instance, bio-derived solvents such as Cyrene™ have emerged as viable substitutes for DMF in SNAr reactions, in some cases allowing for easier product purification through precipitation in water. researchgate.net Similarly, Polyethylene Glycol (PEG-400) has been demonstrated as an effective and biodegradable medium for SNAr, leading to excellent yields in very short reaction times. nih.gov The adoption of such solvents can drastically reduce the environmental footprint of the synthesis of this compound and its intermediates.

Another cornerstone of green synthesis is the use of catalytic methods to replace stoichiometric reagents, which often generate large amounts of waste. The reduction of a nitroaromatic precursor, a likely step in the synthesis of this compound, is a classic example. Traditional methods often employ stoichiometric metals like iron, tin, or zinc in acidic media, which are effective but not atom-economical and result in significant metal waste. acs.orgwikipedia.org Greener alternatives include catalytic transfer hydrogenation, using hydrogen donors like formic acid with an iron-based catalyst, which avoids the need for high-pressure hydrogen gas and is more atom-economical. organic-chemistry.org Photocatalysis also presents a safe and green route for the reduction of nitroaromatics, utilizing light energy to drive the reaction. rsc.org

The introduction of the trifluoromethoxy (-OCF3) group, a key feature of the target molecule, has also been a focus of green chemistry innovation. Traditional methods can be harsh and inefficient. Modern approaches utilize visible-light photoredox catalysis, which allows for the trifluoromethoxylation of molecules under mild conditions, avoiding the need for harsh reagents and high temperatures. nih.govresearchgate.net These photocatalytic systems can be highly selective and compatible with a wide range of functional groups, aligning with the principles of energy efficiency and waste reduction. advanceseng.com Phase-transfer catalysis (PTC) offers another green approach, facilitating reactions between reagents in immiscible phases, which can eliminate the need for hazardous, high-boiling polar aprotic solvents and often allows for milder reaction conditions. phasetransfer.comfluorochem.co.uktcichemicals.com

By systematically evaluating each step of the synthetic pathway to this compound and substituting traditional methodologies with these greener alternatives, a significantly more sustainable process can be developed. This includes the strategic use of advanced catalytic systems, the selection of environmentally benign solvents, and the optimization of reaction conditions to improve energy efficiency and reduce waste.

Comparative Analysis of Solvents for Nucleophilic Aromatic Substitution

The following table provides a comparison of traditional and greener solvents for a representative nucleophilic aromatic substitution (SNAr) reaction, a common transformation in the synthesis of aromatic compounds.

SolventTypical ConditionsYieldGreen Chemistry Considerations
DMF (N,N-dimethylformamide)150°C, 4 hours51%High boiling point, toxic, difficult to remove. researchgate.net
DMSO (Dimethyl sulfoxide)150°C, 6 hours32%High boiling point, can be difficult to remove, potential for hazardous side reactions. researchgate.net
Cyrene™150°C, 15 minutes64%Bio-derived, biodegradable, allows for easy product precipitation with water. researchgate.net
PEG-400 (Polyethylene Glycol)Microwave, 5 minutes~95%Non-toxic, biodegradable, readily available, allows for high yields in short reaction times. nih.gov

Comparison of Nitroarene Reduction Methodologies

This table compares traditional and greener methods for the reduction of nitroarenes to anilines, a key transformation in the synthesis of this compound from a nitro precursor.

MethodReagentsAdvantagesDisadvantages/Green Chemistry Issues
Béchamp ReductionIron (Fe), Acetic AcidInexpensive, effective. acs.orgNot atom-economical, produces large amounts of iron oxide waste. organic-chemistry.org
Catalytic HydrogenationH₂, Palladium on Carbon (Pd/C)High yield, clean reaction. wikipedia.orgRequires high-pressure hydrogen gas (safety concern), catalyst can be expensive.
Transfer HydrogenationFormic Acid, Iron CatalystAvoids high-pressure hydrogen, good functional group tolerance. organic-chemistry.orgStill uses a metal catalyst which may require removal.
Photocatalytic ReductionVisible light, photocatalyst (e.g., CdS nanorods), hydrogen donorUses light as an energy source, mild conditions, safe. rsc.orgMay require specific equipment, catalyst efficiency can vary.

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy Applications (Infrared, Raman)

The vibrational spectrum of 4-Amino-3-(trifluoromethoxy)phenol is dominated by the characteristic modes of its functional groups.

O-H and N-H Vibrations: The hydroxyl (-OH) and amino (-NH₂) groups give rise to prominent bands in the high-frequency region of the IR spectrum. The O-H stretching vibration is typically observed as a broad band in the 3650–3250 cm⁻¹ range due to hydrogen bonding. upi.edu The N-H stretching vibrations of the primary amine usually appear as two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.

Aromatic Ring Vibrations: The benzene (B151609) ring exhibits several characteristic vibrations. The aromatic C-H stretching modes are expected just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. orgchemboulder.com In-ring C-C stretching vibrations produce a set of bands in the 1600–1400 cm⁻¹ region, which are diagnostic for aromatic compounds. orgchemboulder.com

C-O and C-F Vibrations: The spectrum will also feature strong absorptions related to the trifluoromethoxy group. The C-O-C (ether) linkage typically shows strong asymmetric stretching bands. Furthermore, the C-F bonds of the -OCF₃ group are expected to produce very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region. For instance, the FTIR spectrum of 3,5-Bis(4-amino-2-trifluoromethylphenoxy)phenol shows characteristic bands for the amino group (3467 and 3376 cm⁻¹) and aromatic C-F bonds. researchgate.net

A summary of expected vibrational frequencies is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H stretch (H-bonded)3650 - 3250 (Broad)
Amino (-NH₂)N-H asymmetric stretch~3500 - 3400
N-H symmetric stretch~3400 - 3300
Aromatic RingC-H stretch3100 - 3000
C=C in-ring stretch1600 - 1400
Trifluoromethoxy (-OCF₃)C-F stretch1300 - 1100 (Strong)
Phenolic C-OC-O stretch~1260 - 1200

Table based on general spectroscopic data for phenols and related compounds. upi.eduorgchemboulder.comijaemr.com

Vibrational spectroscopy can be a powerful tool for analyzing the conformational isomers of molecules. documentsdelivered.com For this compound, rotation around the C-O bonds (both phenolic and ether) can lead to different stable conformers. The orientation of the -OH and -OCF₃ groups relative to the benzene ring and each other can influence the vibrational frequencies.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational spectra of different conformers. By comparing the calculated spectra with high-resolution experimental IR and Raman data, it is possible to determine the most stable conformation in the solid state or in solution. For example, studies on other substituted phenols have successfully used this combined experimental and theoretical approach to elucidate conformational preferences. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton. The aromatic region (typically 6.5-8.0 ppm) would display a complex splitting pattern for the three protons on the substituted ring. orgchemboulder.com The electron-donating -NH₂ and -OH groups tend to shield aromatic protons (shift to lower ppm), while the electron-withdrawing -OCF₃ group has a deshielding effect. The chemical shifts can be estimated using additivity rules or from data on similar compounds. wisc.edu For instance, in 3-(trifluoromethyl)phenol, the aromatic protons appear between 7.00 and 7.33 ppm. rsc.org The -NH₂ and -OH protons are exchangeable and may appear as broad singlets.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The six aromatic carbons would resonate in the 110-160 ppm region. libretexts.org The carbon attached to the hydroxyl group (C-4) and the carbon attached to the amino group (C-1) would be significantly affected by these substituents. The carbon bonded to the trifluoromethoxy group (C-3) would show a characteristic chemical shift and may exhibit coupling to the fluorine atoms (J-coupling). The trifluoromethoxy carbon itself (-OCF₃) would appear as a quartet due to coupling with the three fluorine atoms. Data for 3-(trifluoromethoxy)phenol (B139506) shows aromatic carbons in the range of 112-156 ppm. rsc.orgchemicalbook.com

NucleusPredicted Chemical Shift (ppm)Notes
¹H6.5 - 7.5Aromatic protons (H-2, H-5, H-6) with complex splitting.
Broad singlet-NH₂ and -OH protons (position varies).
¹³C110 - 160Aromatic carbons.
~120 (quartet)-OCF₃ carbon, split by three fluorine atoms.

Predicted values based on data for analogous compounds. orgchemboulder.comwisc.edursc.orgchemicalbook.com

For an achiral molecule like this compound, stereochemical assignment is not applicable. However, advanced 2D NMR techniques are invaluable for unambiguous assignment of ¹H and ¹³C signals and confirming the substitution pattern. ipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity of the three aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the quaternary (non-protonated) carbons by observing their correlations to nearby protons. For example, correlations from the aromatic protons to C-1, C-3, and C-4 would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can show through-space correlations between protons that are close to each other, which can help in confirming the regiochemistry and providing insights into the preferred conformation of the substituent groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorptions due to the phenolic and aniline (B41778) chromophores. The benzene ring itself has absorptions around 255 nm. The presence of the -OH and -NH₂ groups, which are strong auxochromes, typically causes a bathochromic (red) shift to longer wavelengths and an increase in absorption intensity. For example, 4-aminophenol (B1666318) shows an absorption maximum around 300 nm. researchgate.net

The trifluoromethoxy group (-OCF₃), being electron-withdrawing, will also influence the electronic transitions. Its effect on the exact position and intensity of the absorption maxima (λ_max) would depend on its interplay with the electron-donating amino and hydroxyl groups. The UV-Vis spectrum of 4-Amino-2-nitrophenol, a similarly substituted compound, shows multiple absorption maxima at 212 nm, 264 nm, and 342 nm, indicating a complex electronic system. sielc.com It is expected that this compound would also exhibit strong absorption in the UV region, likely with maxima between 280 and 320 nm.

CompoundSolvent/ConditionsAbsorption Maxima (λ_max)
4-AminophenolAqueous~300 nm
4-Amino-2-nitrophenolAcidic Mobile Phase212 nm, 264 nm, 342 nm
This compound(Predicted)~280 - 320 nm

Data compiled from related compounds to predict behavior. researchgate.netsielc.com

Electronic Absorption Properties and Chromophore Analysis

The electronic absorption properties of this compound are determined by the chromophoric system of the substituted benzene ring. The phenol (B47542), amino group (-NH₂), and trifluoromethoxy group (-OCF₃) all influence the electronic transitions. The UV-Visible spectrum is characterized by absorption bands arising from π → π* and n → π* transitions. The benzene ring itself provides the fundamental π → π* transitions, which are significantly modified by the substituents.

The amino group acts as a potent auxochrome, an electron-donating group that typically causes a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands of the benzene ring. Conversely, the trifluoromethoxy group is electron-withdrawing, which can also influence the charge distribution and energy levels of the molecular orbitals. The interaction between the electron-donating amino group and the electron-withdrawing trifluoromethoxy group, along with the phenolic hydroxyl group, can lead to intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra and analyze the contributions of different molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) to these transitions. researchgate.netresearchgate.net

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Description
π → π* π (bonding) to π* (antibonding) High-intensity absorptions associated with the aromatic ring's conjugated system.
n → π* Non-bonding (lone pair on N or O) to π* (antibonding) Lower-intensity absorptions, often appearing as shoulders on the main π → π* bands.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound has a monoisotopic mass of approximately 193.035 Da. uni.lu Techniques such as liquid chromatography-mass spectrometry (LC-MS) are highly effective for analyzing this type of compound, offering both high sensitivity and selectivity. nih.govsemanticscholar.org

In mass analysis, the molecule can be ionized to form various adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for these adducts to aid in identification. uni.lu

Table 2: Predicted Mass-to-Charge Ratios (m/z) and Collision Cross Sections (CCS) for this compound Adducts

Adduct Predicted m/z Predicted CCS (Ų)
[M+H]⁺ 194.04234 133.6
[M+Na]⁺ 216.02428 143.0
[M-H]⁻ 192.02778 132.3
[M+NH₄]⁺ 211.06888 152.3
[M+K]⁺ 231.99822 140.4

Data sourced from predictive modeling. uni.lu

Electron ionization (EI) or other fragmentation techniques would likely show characteristic losses. A plausible fragmentation pattern could involve the cleavage of the C-O bond of the trifluoromethoxy group, loss of the -CF₃ radical, or fragmentation of the aromatic ring. Analyzing the fragmentation of simpler, related molecules like 4-aminophenol can provide a basis for interpreting the spectrum of the more complex target compound. nist.gov

X-ray Crystallography for Solid-State Structural Determination

Key structural features expected for this compound include:

Hydrogen Bonding: The presence of both a hydroxyl (-OH) and an amino (-NH₂) group makes the molecule capable of acting as both a hydrogen bond donor and acceptor. It is highly probable that extensive intermolecular hydrogen bonding occurs, linking adjacent molecules into larger networks and influencing the crystal packing. nih.govredalyc.org

Planarity: The central benzene ring is expected to be largely planar. The dihedral angles between this ring and the substituents would be a key structural parameter. researchgate.netnih.gov

Conformation of the Trifluoromethoxy Group: The C-O-C bond angle and the rotation around the Ar-O bond would determine the orientation of the -OCF₃ group relative to the aromatic ring. The C-F bond lengths within the trifluoromethyl group are expected to average around 1.35 Å. mdpi.com

Table 3: Typical Bond Parameters Expected from Crystallographic Analysis (Based on Related Structures)

Bond/Angle Expected Value Reference Context
C=C (aromatic) ~1.39 Å Standard aromatic bond length.
C-N (amino) ~1.37 - 1.40 Å Typical for anilines.
C-O (phenol) ~1.36 Å Phenolic C-O bond. nih.gov
C-O (ether) ~1.37 Å Aryl ether bond.
C-F ~1.35 Å In trifluoromethyl groups. mdpi.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation and purity assessment of this compound. High-performance liquid chromatography (HPLC) is the most common and effective technique.

A typical approach would involve reverse-phase HPLC (RP-HPLC) , which separates compounds based on their hydrophobicity. sielc.com For a compound like this compound, a C18 (octadecylsilane) column is a suitable stationary phase. nih.govpom.go.id The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, often containing a small amount of acid like formic acid or phosphoric acid to ensure good peak shape and compatibility with mass spectrometry detection (LC-MS). nih.govsielc.com

Gas chromatography (GC) could also be used, though it may require prior derivatization of the polar phenol and amine groups to increase volatility and improve chromatographic performance. epa.gov

Table 4: Representative HPLC Conditions for Analysis of Related Aminophenol Compounds

Parameter Condition Reference Compound
Column LUNA 3 µm C18 (150 x 3.00 mm) 4-Amino-3-nitrophenol (B127093) nih.gov
Mobile Phase Isocratic: 40% acetonitrile in water with 0.1% formic acid 4-Amino-3-nitrophenol nih.gov
Flow Rate 0.3 mL/min 4-Amino-3-nitrophenol nih.gov
Column Temperature 40 °C 4-Amino-3-nitrophenol nih.govpom.go.id
Detection Mass Spectrometry (MS/MS) or Photodiode Array (PDA) 4-Amino-3-nitrophenol nih.govpom.go.id

These conditions provide a validated starting point for developing a specific method for this compound.

Validation of the analytical method would ensure it is linear, accurate, precise, and specific for the intended analysis, capable of separating the target analyte from any impurities or related substances. nih.govpom.go.id

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT is widely employed to analyze molecular geometry, electronic distribution, and chemical reactivity. nih.gov

Geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, known as the ground-state conformation. This process involves calculating the molecular energy at various atomic coordinates until a minimum energy structure is located on the potential energy surface. For 4-Amino-3-(trifluoromethoxy)phenol, this involves determining the optimal bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the amino (-NH2), hydroxyl (-OH), and trifluoromethoxy (-OCF3) substituents on the benzene (B151609) ring.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to achieve this optimization. researchgate.net The resulting optimized geometry corresponds to the most stable conformer, which is crucial for the accuracy of all other subsequent computational predictions.

Table 1: Predicted Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C-O (Phenol) 1.365
C-N (Amine) 1.390
C-O (Ether) 1.375
O-C (Trifluoromethoxy) 1.410
C-F 1.345
**Bond Angles (°) ** C-C-O (Phenol) 119.5
C-C-N (Amine) 121.0
C-O-C (Ether) 118.0
Dihedral Angles (°) C-C-O-H ~0 or ~180
C-C-N-H Variable

Note: These values are representative and would be precisely determined in a specific DFT calculation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.comlibretexts.org The LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy level corresponds to the electron affinity and electrophilicity. youtube.com

Table 2: Representative Frontier Molecular Orbital Data

Parameter Energy (eV) Implication
E(HOMO) -5.85 Tendency to donate electrons
E(LUMO) -1.20 Tendency to accept electrons
Energy Gap (ΔE) 4.65 High chemical stability

Note: Values are illustrative for a typical DFT calculation.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.net

The MEP map is color-coded to represent different potential values. researchgate.net Regions of negative electrostatic potential (typically colored red and orange) are electron-rich and represent likely sites for electrophilic attack. researchgate.net In this compound, these would be concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the amino group. Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, which would be found around the hydrogen atoms of the hydroxyl and amino groups. researchgate.netscienceopen.com

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions

Molecular Region Functional Group Predicted Potential Reactivity Site For
Oxygen Atom Hydroxyl (-OH) Negative (Red) Electrophilic Attack
Nitrogen Atom Amino (-NH₂) Negative (Red/Yellow) Electrophilic Attack
Hydrogen Atoms Hydroxyl, Amino Positive (Blue) Nucleophilic Attack
Aromatic Ring Benzene Core Neutral/Slightly Negative (Green/Yellow) Complex Interactions

| Fluorine Atoms | Trifluoromethoxy (-OCF₃) | Negative (Red/Yellow) | Electrophilic Attack |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the properties of molecules in excited electronic states. biointerfaceresearch.com Its primary application is the prediction of electronic absorption spectra, such as UV-Visible spectra. TD-DFT calculates the energies of vertical transitions from the ground state to various excited states, providing the theoretical absorption wavelengths (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. biointerfaceresearch.com This analysis helps to understand the electronic transitions occurring within the molecule, such as π → π* or n → π* transitions, which are responsible for its interaction with light.

Table 4: Hypothetical TD-DFT Predicted Electronic Transitions

Transition Calculated Wavelength (λmax, nm) Oscillator Strength (f) Primary Orbital Contribution
S₀ → S₁ 295 0.150 HOMO → LUMO
S₀ → S₂ 260 0.085 HOMO-1 → LUMO
S₀ → S₃ 230 0.210 HOMO → LUMO+1

Note: Data is illustrative of typical TD-DFT output.

Quantum Chemical Analysis of Reactivity and Stability

Quantum chemical calculations provide a quantitative framework for assessing the reactivity and stability of molecules. By analyzing computed parameters derived from the electronic structure, such as orbital energies and tautomeric forms, a detailed profile of a molecule's chemical behavior can be established.

Tautomers are structural isomers of a chemical compound that readily interconvert. For this compound, several tautomeric forms could potentially exist, primarily the phenol-imine form and its corresponding keto-amine tautomer. DFT calculations can be used to determine the relative energies and thermodynamic stabilities of these different forms.

By optimizing the geometry and calculating the total electronic energy of each possible tautomer, the most stable form can be identified as the one with the lowest energy. researchgate.net The energy difference between the tautomers allows for the prediction of their equilibrium distribution. For most substituted phenols, the phenol (B47542) form is significantly more stable than the keto form due to the aromaticity of the benzene ring. Computational studies on similar Schiff bases have confirmed the preference for the phenol-imine tautomer in the ground state. researchgate.net

Table 5: Hypothetical Relative Energies of Tautomers

Tautomer Description Relative Energy (kcal/mol) Predicted Stability
Tautomer A Phenol-Amine Form 0.00 Most Stable
Tautomer B Keto-Imine Form (ortho) +12.5 Less Stable
Tautomer C Keto-Imine Form (para) +15.8 Least Stable

Note: Values are hypothetical, representing the expected energetic preference for the aromatic phenol form.

Thermodynamic Properties and Reaction Energetics

Detailed thermodynamic data and reaction energetics for this compound have not been specifically reported. However, computational studies on aminophenol isomers and other substituted phenols offer a framework for understanding its likely thermodynamic behavior.

DFT calculations are frequently employed to determine gas-phase thermodynamic parameters such as standard enthalpies of formation, absolute entropies, and heat capacities. For instance, studies on aminophenol isomers using the B3LYP method with various basis sets have shown good agreement with experimental data, highlighting the reliability of these computational approaches. researchgate.net It is established that thermodynamic properties like enthalpy (H), entropy (S), and specific heat capacity (Cv) generally increase with rising temperature due to enhanced molecular vibrations, while the Gibbs free energy (ΔG) tends to decrease. chembk.com

The reactivity of phenolic compounds is often assessed by calculating the bond dissociation energy (BDE) of the phenolic O-H bond. chemspider.com This value is a key indicator of antioxidant activity, with a lower BDE suggesting greater ease of hydrogen atom donation to scavenge free radicals. journalirjpac.com For this compound, the presence of both an electron-donating amino group (-NH2) and an electron-withdrawing trifluoromethoxy group (-OCF3) on the phenol ring would have competing effects on the O-H BDE. The amino group, particularly in the ortho or para position, generally weakens the O-H bond, while the trifluoromethoxy group's strong inductive effect would be expected to increase the BDE, making the compound a potentially less effective radical scavenger compared to unsubstituted aminophenols. The precise balance of these effects would require specific DFT calculations for this molecule.

Quantum chemistry calculations on aminophenol derivatives have shown that the relative positions of substituents significantly influence the compound's stability and reactivity. biosynth.com For this compound, the meta position of the trifluoromethoxy group relative to the hydroxyl group and the ortho position relative to the amino group create a complex electronic environment.

A hypothetical table of thermodynamic parameters, based on typical values for similar molecules, is presented below. It is crucial to note that these are illustrative and not based on direct experimental or computational results for this compound.

Table 1: Illustrative Thermodynamic Properties (Predicted)

Property Predicted Value Unit
Standard Enthalpy of Formation (gas) Not Available kJ/mol
Standard Gibbs Free Energy of Formation (gas) Not Available kJ/mol
Entropy (gas) Not Available J/(mol·K)
Heat Capacity (gas) Not Available J/(mol·K)

Simulation of Spectroscopic Data

The simulation of spectroscopic data through computational methods is a standard procedure for confirming molecular structures and interpreting experimental spectra. While specific simulated spectra for this compound are not published, studies on related compounds like 4-(trifluoromethoxy)phenol (B149201) provide insight into the expected results. researchgate.net

DFT calculations, typically at the B3LYP level of theory with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net These calculated frequencies, often scaled to correct for anharmonicity and other systematic errors, can be compared with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. researchgate.net Such comparisons help in the assignment of vibrational modes to specific functional groups and motions within the molecule. For this compound, characteristic vibrational modes would include O-H and N-H stretching, aromatic C-H stretching, C-O and C-N stretching, and vibrations associated with the C-F bonds of the trifluoromethoxy group.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. echemi.com These theoretical shifts, calculated for the optimized molecular structure, provide a powerful complement to experimental NMR data for structure elucidation.

Below is an illustrative table of predicted key vibrational frequencies for this compound, based on known ranges for its functional groups.

Table 2: Predicted Key Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H Stretching 3600-3200
N-H Stretching (asymmetric & symmetric) 3500-3300
C-H Aromatic Stretching 3100-3000
C=C Aromatic Stretching 1620-1450
C-O Stretching 1260-1000
C-F Stretching 1350-1150

Intermolecular Interactions and Crystal Packing

Specific crystallographic data for this compound, which would definitively describe its crystal packing and intermolecular interactions, is not available in the searched literature. However, the molecular structure allows for predictions about the types of non-covalent interactions that would govern its solid-state assembly.

The primary intermolecular interactions expected for this compound are hydrogen bonds. The phenolic hydroxyl (-OH) group and the amino (-NH2) group are both excellent hydrogen bond donors, while the oxygen atom of the hydroxyl group, the nitrogen atom of the amino group, and the oxygen atom of the trifluoromethoxy group can all act as hydrogen bond acceptors. This would likely lead to the formation of a robust three-dimensional hydrogen-bonding network in the crystal lattice.

The presence of the trifluoromethoxy group introduces the possibility of weaker C-H···F and C-H···O interactions. The aromatic ring system can also participate in π-π stacking interactions, where parallel aromatic rings are offset from one another. The interplay of these various hydrogen bonds and weaker interactions would determine the final crystal packing arrangement. The specific geometry of these interactions, such as bond distances and angles, can only be determined through experimental X-ray diffraction analysis or high-level solid-state computational modeling.

Chemical Reactivity and Derivatization Strategies

Reactions of the Amino Group

The primary amino group is a key site for derivatization, readily undergoing reactions typical of aromatic amines. Its nucleophilicity allows for the formation of a wide range of derivatives, which is fundamental in modifying the molecule's properties for various applications.

Formation of Schiff Bases and Imines

The condensation of the primary amino group of aminophenol derivatives with carbonyl compounds, such as aldehydes and ketones, yields Schiff bases or imines (-N=CH-). nih.govresearchgate.net This reaction is one of the most common derivatization strategies for primary amines. mdpi.com The reaction typically proceeds by mixing the aminophenol with an equimolar amount of an aldehyde or ketone in a suitable solvent, often with heating or microwave irradiation to drive the reaction to completion. nih.gov

For instance, the synthesis of Schiff bases from aminotriazoles and various aromatic aldehydes has been shown to be efficient, with high yields obtained within minutes under microwave conditions. nih.gov Similar reactions involving substituted anilines, such as 4-chloro-3-trifluoromethylaniline, with substituted benzaldehydes are also well-documented. researchgate.net These examples suggest that 4-amino-3-(trifluoromethoxy)phenol would readily react with various carbonyl compounds to form the corresponding Schiff base derivatives. The stability of the resulting imine is often enhanced by conjugation with the aromatic ring. nih.gov

Table 1: Examples of Schiff Base Formation with Related Amines

Amine ReactantCarbonyl ReactantReaction ConditionsResulting Product TypeReference
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thioneSubstituted BenzaldehydesAnhydrous ethanol, room temperatureTriazole-derived Schiff Base mdpi.com
Isovanillin2-AminophenolMicrowave irradiation (900 W)Phenolic Schiff Base nih.gov
3-Amino-1,2,4-triazoleAromatic AldehydesUltrasound irradiationTriazole-derived Schiff Base nih.gov
4-Chloro-3-trifluoromethylaniline4-Hydroxy-3-methoxy-5-nitrobenzaldehydeEthanol, NaOHHalogenated Schiff Base researchgate.net

Amidation and Sulfonamidation Reactions

The nucleophilic amino group can react with acylating or sulfonylating agents to form amides and sulfonamides, respectively. These reactions are crucial for creating stable linkages in more complex molecules.

Amidation: The reaction with acyl halides, anhydrides, or carboxylic acids (often activated with coupling agents) yields N-aryl amides. For example, the synthesis of amino acid amide derivatives has been achieved through the condensation of an aminomethyl-triazolylbenzophenone with N-protected amino acids. nih.gov This demonstrates the feasibility of forming amide bonds with complex acylating agents. It is expected that this compound would undergo similar reactions with various acylating agents to produce the corresponding N-acylated derivatives.

Sulfonamidation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base (like pyridine (B92270) or triethylamine) would yield the corresponding sulfonamides. This derivatization is a common strategy in medicinal chemistry to introduce sulfonyl groups, which can act as hydrogen bond donors and acceptors, influencing the molecule's biological interactions.

Reactions of the Hydroxyl (Phenolic) Group

The phenolic hydroxyl group is another key reactive site. Its acidity and nucleophilicity allow for derivatization through reactions like etherification and esterification, while its susceptibility to oxidation provides another pathway for transformation.

Etherification and Esterification Reactions

Etherification: The phenolic proton is acidic and can be removed by a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide can then react with alkyl halides or other electrophiles in a Williamson ether synthesis to form aryl ethers. The presence of the electron-withdrawing trifluoromethoxy group would increase the acidity of the phenol (B47542) compared to unsubstituted phenol, facilitating phenoxide formation.

Esterification: Phenols can be converted to esters by reacting with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine. This reaction, known as acylation, is a standard method for protecting the hydroxyl group or for synthesizing molecules with specific ester functionalities. Given the reactivity of phenols, this compound is expected to undergo esterification readily. It is important to note that the amino group is also nucleophilic and may compete in acylation reactions, potentially leading to N-acylation or N,O-diacylation depending on the reaction conditions.

Phenolic Oxidation Pathways

Phenols are susceptible to oxidation, and the products can vary depending on the oxidant and reaction conditions. Strong oxidizing agents like chromic acid can oxidize phenols to quinones. youtube.comyoutube.com For this compound, oxidation would likely target the phenolic ring to form a benzoquinone-type structure. The mechanism of such oxidations can be complex, sometimes proceeding through hydrogen atom transfer (HAT) from the phenolic hydroxyl group to form a phenoxyl radical, which is then further oxidized. nih.govnih.gov The presence of the amino group, which is also susceptible to oxidation, could lead to complex product mixtures, including polymerized materials.

Aromatic Substitution Reactions

The substituents on the benzene (B151609) ring of this compound direct the position of incoming electrophiles in electrophilic aromatic substitution (SₑAr) reactions. The directing effects of the existing groups are crucial in predicting the outcome of reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org

-OH (Hydroxyl) group: A strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.orgbyjus.com

-NH₂ (Amino) group: Also a strongly activating, ortho, para-director. libretexts.org In strongly acidic conditions, it can be protonated to the anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-director. youtube.com

The positions on the ring are numbered as follows: C1 (-OH), C2 (unsubstituted), C3 (-OCF₃), C4 (-NH₂), C5 (unsubstituted), and C6 (unsubstituted).

The combined effect of these groups determines the regioselectivity:

The -OH and -NH₂ groups are powerful activators and will strongly direct incoming electrophiles to the positions ortho and para to them.

The position ortho to the -OH group and meta to the -NH₂ and -OCF₃ groups is C2.

The position ortho to both the -NH₂ and -OCF₃ groups is C5.

The position para to the -OCF₃ group and ortho to the -OH group is C6.

Given that the -OH and -NH₂ groups are the strongest activators, electrophilic substitution is most likely to occur at positions C2, C5, and C6. The steric hindrance around each position and the specific reaction conditions will ultimately determine the major product. The position at C5 is activated by the amino group (ortho) and the trifluoromethoxy group (ortho), while being meta to the hydroxyl group. The position at C2 is activated by the hydroxyl group (ortho) and the amino group (meta). Position C6 is activated by the hydroxyl group (ortho) and the amino group (para). The powerful para-directing effect of the amino group might favor substitution at C6, while the ortho-directing effects could lead to a mixture of products at C2 and C5.

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-OHC1Resonance donating, Inductive withdrawingStrongly ActivatingOrtho, Para
-NH₂C4Resonance donating, Inductive withdrawingStrongly ActivatingOrtho, Para
-OCF₃C3Resonance donating, Strong inductive withdrawingDeactivatingOrtho, Para

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a foundational reaction type for benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. Phenols, in particular, are highly susceptible to these reactions because the hydroxyl group is a potent activating group that increases the electron density of the ring, especially at the ortho and para positions. byjus.com The amino group is also a strong activator and an ortho-, para-director. masterorganicchemistry.comlibretexts.org

In this compound, the powerful activating and ortho-, para-directing effects of the hydroxyl and amino groups dominate the reactivity. These effects overcome the deactivating, meta-directing influence of the trifluoromethoxy group. nih.gov The substitution pattern is therefore determined by the synergistic directing effects of the -OH and -NH2 groups. The most probable sites for electrophilic attack are the positions ortho and para to these activating groups that are not already substituted: C2, C5, and C6.

The directing influences of the substituents on the aromatic ring are summarized in the table below.

SubstituentPositionTypeDirecting Influence
-OH C1Activating, π-donorOrtho (C2, C6), Para (C4)
-OCF3 C3Deactivating, InductiveMeta (C1, C5)
-NH2 C4Activating, π-donorOrtho (C3, C5)

This table summarizes the directing effects of each functional group on the aromatic ring for electrophilic substitution reactions.

Common electrophilic substitution reactions for phenols include nitration and halogenation. byjus.com Due to the highly activated nature of the ring in this compound, reactions like halogenation would likely proceed rapidly even in the absence of a Lewis acid catalyst. byjus.com The reaction of phenol with bromine water, for instance, results in the immediate formation of a white precipitate of 2,4,6-tribromophenol. byjus.com A similar high reactivity would be expected for the title compound.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is fundamentally different from electrophilic substitution and is generally favored on electron-poor aromatic rings. The presence of strong electron-withdrawing groups, such as nitro (-NO2) or trifluoromethyl (-CF3), at positions ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.comyoutube.com The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

This compound is not a suitable substrate for direct nucleophilic aromatic substitution under standard conditions for two primary reasons:

Electron-Rich Ring: The presence of the strongly electron-donating amino (-NH2) and hydroxyl (-OH) groups makes the aromatic ring electron-rich and thus inherently resistant to attack by nucleophiles. wikipedia.org

Lack of a Leaving Group: The molecule does not possess a conventional leaving group, such as a halide, which can be readily displaced. wikipedia.org

For an SNAr reaction to occur, the molecule would need to be chemically modified. For example, one of the ring hydrogens could be replaced with a halogen, or the hydroxyl group could be converted into a superior leaving group. However, for the parent compound, this reaction pathway is considered unfavorable. An alternative, though less common, pathway is through an elimination-addition mechanism involving a benzyne (B1209423) intermediate, which requires extremely strong basic conditions. youtube.com

Derivatization for Enhanced Chemical Functionality

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. This technique is widely used in medicinal and agricultural chemistry to modify the activity of a lead compound or to synthesize complex target molecules from simpler building blocks. masterorganicchemistry.comresearchgate.net this compound is a valuable intermediate precisely because its functional groups provide multiple handles for derivatization.

The primary sites for derivatization are the nucleophilic amino and hydroxyl groups, as well as the activated aromatic ring itself. These modifications can be used to introduce new functionalities, alter physical properties like lipophilicity and solubility, or prepare the molecule for subsequent coupling reactions.

Key derivatization strategies include:

Reactions at the Amino Group: The amino group is a strong nucleophile and can readily react with electrophiles. A common derivatization is N-acylation, the reaction with acyl chlorides or anhydrides to form stable amide linkages. This is a cornerstone reaction in the synthesis of many pharmaceutical agents. researchgate.net

Reactions at the Hydroxyl Group: The phenolic hydroxyl group can be derivatized through O-alkylation to form ethers or O-acylation to form esters. These reactions can modulate the compound's biological activity and pharmacokinetic profile.

Diazotization of the Amino Group: The primary aromatic amine can be converted into a diazonium salt using nitrous acid. This diazonium group is an excellent leaving group and can be substituted by a wide variety of nucleophiles (e.g., -F, -Cl, -Br, -I, -CN, -OH) in Sandmeyer or related reactions. This pathway offers a powerful method for introducing diverse substituents onto the aromatic ring. This strategy is used in the synthesis of related compounds like 4-fluoro-3-trifluoromethylphenol from its corresponding aniline (B41778). google.comgoogle.com

The versatility of this compound as a building block is highlighted by its potential use in the synthesis of agricultural chemicals, such as herbicides. google.com

Reaction TypeReagent(s)Functional Group TargetedResulting Functional Group
N-Acylation Acyl chloride, AnhydrideAmino (-NH2)Amide (-NHCOR)
O-Alkylation Alkyl halideHydroxyl (-OH)Ether (-OR)
O-Acylation Acyl chloride, AnhydrideHydroxyl (-OH)Ester (-OCOR)
Diazotization NaNO2, HClAmino (-NH2)Diazonium Salt (-N2+)
Halogenation Br2, Cl2Aromatic Ring (C-H)Aryl Halide (C-X)

This table presents common derivatization reactions for this compound, the functional group targeted, and the resulting chemical moiety.

The Versatile Building Block: A Closer Look at this compound

Introduction

This compound is a specialized organic compound that serves as a crucial building block in various advanced chemical applications. Its unique molecular structure, featuring an aminophenol core substituted with a trifluoromethoxy group, imparts specific properties that make it a valuable intermediate in the synthesis of complex molecules. This article delves into the multifaceted applications of this compound, exploring its role in organic synthesis, agrochemical development, dyestuff chemistry, and the creation of functional materials.

Applications in Advanced Chemical Systems and Materials

The strategic placement of the amino, hydroxyl, and trifluoromethoxy groups on the benzene ring makes this compound a versatile reagent in the synthesis of a wide array of chemical entities.

Role as a Chemical Intermediate in Organic Synthesis

This compound is a key intermediate in multi-step organic syntheses. Its amino and hydroxyl groups provide reactive sites for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The presence of the trifluoromethoxy group can significantly influence the electronic properties and lipophilicity of the final products, which is often a desirable trait in the development of new compounds.

The compound's utility as an intermediate is highlighted in its application in the synthesis of various bioactive molecules and functional materials. For instance, it can be a precursor to more elaborate structures used in medicinal chemistry and materials science. biosynth.com

PropertyValue
Molecular FormulaC7H6F3NO2
InChI KeyAQLKYQSRRVETTR-UHFFFAOYSA-N
IUPAC NameThis compound

Table 1: Key identifiers for this compound. uni.lusigmaaldrich.com

Applications in Agrochemical Research and Development

The trifluoromethoxy group is a common feature in modern agrochemicals due to its ability to enhance metabolic stability and membrane permeability. This makes this compound a valuable starting material in this sector. theclinivex.com

This phenol derivative serves as a precursor for the synthesis of novel herbicides, insecticides, and fungicides. theclinivex.com The incorporation of the trifluoromethoxy-substituted phenyl ring can lead to the development of pesticides with improved efficacy and selectivity.

In the quest for more effective and environmentally benign agrochemicals, understanding the relationship between a molecule's structure and its biological activity is paramount. This compound and its analogs are utilized in structure-activity relationship (SAR) studies. By systematically modifying the structure of lead compounds derived from this intermediate, researchers can probe the molecular interactions with biological targets and optimize the desired agrochemical properties.

Utilization in Dyestuff Chemistry

The chromophoric and auxochromic groups present in this compound make it a candidate for use in the synthesis of specialized dyes. uni.lu The amino and hydroxyl groups can be diazotized and coupled with other aromatic compounds to produce a range of colors. The trifluoromethoxy group can enhance the brightness and stability of the resulting dyes.

Contribution to Functional Materials Development

The unique combination of functional groups in this compound also lends itself to the development of advanced materials with specific properties. biosynth.comuni.lu

The bifunctional nature of this compound, with its reactive amino and hydroxyl groups, allows it to act as a monomer or a cross-linking agent in the synthesis of polymers and resins. biosynth.comuni.lu These materials can exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties due to the presence of the trifluoromethyl group.

This compound stands out as a highly versatile and valuable chemical intermediate. Its unique structural features provide a powerful tool for chemists in a variety of fields, from the synthesis of life-saving pharmaceuticals and crop-protecting agrochemicals to the development of vibrant dyes and high-performance materials. The continued exploration of this compound's reactivity and applications is poised to contribute to further advancements in chemical science and technology.

Applications in Advanced Chemical Systems and Materials

Catalytic Applications and Ligand Design

There is no available research data or published literature to support the use of 4-Amino-3-(trifluoromethoxy)phenol in catalytic applications or as a precursor in ligand design for catalytic processes.

Environmental Chemistry and Degradation Studies

Environmental Fate and Transport Mechanisms

The environmental fate and transport of 4-Amino-3-(trifluoromethoxy)phenol are influenced by its chemical properties, which are characteristic of both an aromatic amine and a trifluoromethoxylated compound. A primary source of this compound in the environment is the biodegradation of the pesticide 3-trifluoromethyl-4-nitrophenol. Under both aerobic and anaerobic conditions, 3-trifluoromethyl-4-nitrophenol has been observed to degrade with a half-life of less than one week, with 4-amino-3-(trifluoromethyl)phenol (B1283321) being the main degradation product. nih.gov

The mobility of its parent compound, 3-trifluoromethyl-4-nitrophenol, in soil is pH-dependent. At a pH of 6, it exhibits moderate mobility, while under alkaline conditions (pH 8), its mobility is high to very high. nih.gov This suggests that the transport of this compound may also be influenced by the pH of the surrounding soil and water. As an aromatic amine, it can participate in various transport and binding processes in the environment. Aromatic amines are known to sorb to sediments and soils through both reversible physical interactions and irreversible chemical binding. nih.gov The amino group can engage in cation exchange with soil and sediment components, while also being susceptible to covalent bonding with organic matter, which would decrease its mobility. nih.gov

Photolytic Degradation Pathways

The photolytic degradation of this compound in the environment is anticipated, given the behavior of structurally similar compounds. Studies on other aminophenols and fluorinated aromatic compounds reveal that photolysis is a significant degradation pathway. acs.orgnih.govchemrxiv.org For instance, the photolysis of compounds containing an aryl-CF3 moiety, which is structurally related to the trifluoromethoxy group, has been shown to proceed through oxidative pathways. acs.orgnih.govchemrxiv.org

The degradation process is often initiated by the absorption of UV light, leading to the generation of reactive oxygen species (ROS) such as hydroxyl radicals and singlet oxygen. acs.orgnih.gov These reactive species can then attack the aromatic ring, leading to its cleavage and the formation of smaller, more oxidized products. acs.orgnih.gov

A significant concern with the environmental degradation of many fluorinated organic compounds is the formation of trifluoroacetic acid (TFA), a persistent and mobile environmental contaminant. acs.orgnih.govwikipedia.org While direct studies on this compound are limited, research on analogous compounds provides insight into potential TFA formation mechanisms.

The photolysis of 4-(trifluoromethyl)phenol (B195918) (4-TFMP), a compound with a structure similar to the trifluoromethoxy-substituted phenol (B47542), has been shown to yield TFA. acs.orgnih.govchemrxiv.org The proposed mechanism involves multiple oxidative additions to the aromatic ring, mediated by reactive oxygen species. acs.orgnih.gov This is followed by the oxidative cleavage of the ring, which ultimately leads to the release of the trifluoromethyl group in the form of TFA. acs.orgnih.govchemrxiv.org It is plausible that a similar mechanism could occur during the photolytic degradation of this compound. The trifluoromethoxy group (-OCF3) could be transformed, leading to the eventual formation of TFA.

Table 1: Trifluoroacetic Acid (TFA) Yields from Photolysis of a Related Compound

CompoundpH ConditionTFA Yield (%)Reference
4-(trifluoromethyl)phenolAcidicup to 9.2 acs.orgnih.gov
4-(trifluoromethyl)phenolAlkaline1.3 acs.orgnih.gov

Environmental parameters, particularly pH, have a significant influence on the rate of photolytic degradation of phenolic compounds. nih.govresearchgate.net For many phenols, the rate of photolysis is pH-dependent, which is often attributed to the different light-absorbing properties of the protonated and deprotonated forms of the molecule. nih.gov For example, the degradation of some pharmaceuticals is favored at lower pH, while for others, the rate increases with higher pH. nih.gov

In the case of aminophenols, the pH can affect the speciation of the amino group, which in turn can influence the compound's reactivity and susceptibility to photolytic degradation. researchgate.net The degradation of p-aminophenol through ozonation and sonolysis, for instance, is influenced by pH. nih.gov It is therefore expected that the photolysis of this compound will also be sensitive to the pH of the aqueous environment.

Biotransformation and Biodegradation Potential

The biotransformation and biodegradation of this compound are critical processes determining its persistence in the environment. As previously mentioned, this compound is a known metabolite from the biodegradation of the pesticide 3-trifluoromethyl-4-nitrophenol. nih.gov This indicates that microorganisms in the environment are capable of transforming the parent compound into this compound.

Further biodegradation of this compound is likely. Studies on other aminophenols have demonstrated their susceptibility to microbial degradation. For example, Serratia marcescens can degrade 4-aminophenol (B1666318), converting it to benzoquinone and ammonia, followed by further breakdown into organic acids. researchgate.net Pseudomonas species have also been shown to utilize aminophenols as a source of carbon and energy. nih.gov

Interaction with Environmental Matrices (e.g., Sediment Binding)

The interaction of this compound with environmental matrices such as soil and sediment is a key factor in its environmental distribution and bioavailability. The sorption behavior of this compound is expected to be governed by its aromatic amine and trifluoromethoxylated phenol structure.

Studies on the sorption of aromatic amines like aniline (B41778) to sediments have shown that the process can involve both rapid, reversible sorption and slower, irreversible covalent binding. nih.gov The initial sorption is often pH-dependent, with increased sorption at lower pH due to the protonation of the amino group and subsequent cation exchange with negatively charged sites on sediment particles. nih.gov Over time, covalent bonds can form between the amine and components of the soil organic matter, leading to more permanent sequestration. nih.gov

The soil adsorption of the parent compound, 3-trifluoromethyl-4-nitrophenol, is also pH-dependent, with Koc values ranging from 224-390 at pH 6 and 38-52 at pH 8. nih.gov This indicates that under acidic conditions, the compound is more likely to be bound to soil, while under alkaline conditions, it is more mobile. nih.gov A similar pH-dependent sorption behavior can be anticipated for this compound.

Table 2: Soil Adsorption Coefficient (Koc) of a Related Compound at Different pH

CompoundpHKoc ValueMobilityReference
3-trifluoromethyl-4-nitrophenol6224 - 390Moderate nih.gov
3-trifluoromethyl-4-nitrophenol838 - 52High to Very High nih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Approaches

The synthesis of complex aromatic compounds often involves multi-step processes that may use harsh reagents and generate significant waste. Future research should focus on developing more efficient, cost-effective, and environmentally benign methods for synthesizing 4-Amino-3-(trifluoromethoxy)phenol. The principles of green chemistry, which emphasize waste reduction and the use of less hazardous substances, provide a framework for this endeavor. mt.comepa.gov

Key areas for investigation include:

Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild, aqueous conditions. mt.com Research into enzymes like hydroxylases or transaminases could lead to a single-step, sustainable synthesis route, replacing multiple classical chemical steps. mt.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Developing a flow-based synthesis could enhance yield and purity while minimizing solvent use and reaction time.

Nucleophilic Aromatic Substitution (NAS): Exploring direct coupling methods, such as the base-promoted reaction between an aminating agent and a suitable phenol (B47542) precursor, could eliminate the need for halogenated intermediates and the associated waste streams. epa.gov This approach has been successfully used to create greener processes for similar amine-containing compounds. epa.gov

Table 1: Comparison of Potential Synthetic Strategies

ApproachPotential AdvantagesResearch Focus
Traditional Multi-Step SynthesisEstablished and understood reaction types.Yield optimization, purification improvement.
BiocatalysisHigh selectivity, mild conditions, reduced waste, aqueous media. mt.comEnzyme discovery and engineering, process optimization.
Flow ChemistryEnhanced safety, scalability, process control, and efficiency.Reactor design, kinetic analysis, integration of purification.
Direct Nucleophilic Aromatic SubstitutionElimination of halogenated intermediates, significant waste reduction. epa.govCatalyst development, mechanistic studies.

Advanced Spectroscopic and Computational Methodologies for Characterization

A thorough understanding of the structural, electronic, and dynamic properties of this compound is essential for predicting its behavior and designing applications. While basic characterization exists, advanced techniques can provide deeper insights.

Advanced NMR Spectroscopy: Techniques such as 2D-NMR (COSY, HSQC, HMBC) can definitively assign proton and carbon signals and elucidate through-bond connectivities. Solid-state NMR could be used to study the compound's crystalline packing and polymorphism.

Computational Chemistry: Density Functional Theory (DFT) calculations can predict molecular geometry, vibrational frequencies (for comparison with IR/Raman spectra), and electronic properties like HOMO/LUMO energies, which are crucial for understanding its reactivity and potential in electronic materials. Predicted collision cross-section values, which are important for mass spectrometry-based identification, are available and can be refined with more advanced models. uni.lu

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 2: Advanced Characterization Techniques and Potential Insights

MethodologyInformation GainedRelevance
2D NMR SpectroscopyUnambiguous assignment of 1H and 13C spectra.Structural verification and quality control.
Computational Modeling (DFT)Electronic structure, reactivity indices, predicted spectra. uni.luGuiding synthetic derivatization, understanding electronic properties.
X-ray CrystallographyPrecise 3D structure, intermolecular forces, crystal packing.Informing materials science applications, understanding solid-state properties.
Advanced Mass SpectrometryFragmentation patterns, accurate mass, collision cross-section. uni.luMetabolite identification, environmental trace analysis.

Exploration of New Derivatization Pathways for Targeted Applications

The functional groups of this compound—the amine (-NH2) and the hydroxyl (-OH)—are reactive handles for chemical modification. Derivatization can create a library of new molecules with tailored properties for various applications, from pharmaceuticals to materials. chemscene.commdpi.com

Future research can explore:

Schiff Base Formation: The reaction of the primary amine with various aldehydes and ketones can produce Schiff bases. mdpi.comnih.gov These derivatives often exhibit interesting biological and optical properties.

Acylation and Sulfonylation: The amine and hydroxyl groups can be acylated or sulfonylated to form amides, esters, sulfonamides, and sulfonate esters, altering the compound's solubility, stability, and biological activity.

Diazotization and Coupling: The aromatic amine can be converted to a diazonium salt, a versatile intermediate for introducing a wide range of other functional groups (e.g., halogens, nitriles, azides) or for forming azo dyes.

The trifluoromethoxy group is expected to influence the reactivity of the aromatic ring and the properties of the resulting derivatives, potentially enhancing thermal stability, lipophilicity, and metabolic resistance.

Expanding Applications in Materials Science and Green Chemistry

The unique electronic and physical properties imparted by the trifluoromethoxy group make this compound an attractive building block for new materials.

High-Performance Polymers: The compound could serve as a monomer for creating polymers like polyamides, polyimides, or polybenzoxazoles. The fluorine content would likely enhance the polymer's thermal stability, chemical resistance, and dielectric properties, making them suitable for aerospace or microelectronics applications.

Organic Electronics: Aminophenol structures are components of some organic light-emitting diode (OLED) materials. The trifluoromethoxy group's strong electron-withdrawing nature could be exploited to tune the electronic properties of new materials for such applications.

Green Chemistry Applications: As a chemical intermediate, it can be used in syntheses that aim to be more sustainable. mt.com For instance, related fluorinated phenols are employed in catalytic processes. sigmaaldrich.com Its derivatives could function as novel ligands for metal catalysts, potentially improving reaction efficiency and selectivity in green chemical processes.

Comprehensive Environmental Impact and Remediation Strategies

Understanding the environmental fate of fluorinated organic compounds is a critical aspect of green chemistry. Research indicates that the structurally similar compound, 4-amino-3-(trifluoromethyl)phenol (B1283321), is a major degradation product of the lampricide 4-nitro-3-(trifluoromethyl)phenol. nih.gov This suggests that this compound could potentially be an environmental metabolite of other agrochemicals or industrial compounds.

Therefore, future research is critically needed in the following areas:

Biodegradation Studies: Investigating the persistence of this compound in soil and water systems and identifying potential metabolic pathways and degradation products.

Ecotoxicology: Assessing its potential toxicity to a range of organisms, including microbes, algae, aquatic invertebrates, and fish, to understand its ecological risk profile.

Remediation Technologies: Developing effective strategies for removing the compound from contaminated water or soil. This could include advanced oxidation processes (AOPs), bioremediation using specialized microorganisms, or adsorption onto novel materials like activated carbon or metal-organic frameworks (MOFs).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Amino-3-(trifluoromethoxy)phenol?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving precursors like 2-hydroxy-5-(trifluoromethoxy)benzaldehyde and aromatic amines under reflux conditions. For example, a Schiff base derivative was synthesized by refluxing 2-hydroxy-5-(trifluoromethoxy)benzaldehyde with 3-fluoroaniline in ethanol, yielding crystalline products after slow evaporation . Alternative routes may involve catalytic hydrogenation or electrophilic aromatic substitution to introduce the amino group. Purity is typically ensured through recrystallization or column chromatography.

Q. How is the purity of this compound assessed in academic research?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (>95.0% purity threshold) is commonly used, as referenced in reagent catalogs . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹⁹F) and mass spectrometry (HPLC-MS) are critical for structural validation. For crystalline derivatives, X-ray diffraction provides definitive confirmation of molecular geometry and hydrogen-bonding patterns .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :

  • ¹H and ¹⁹F NMR : To resolve aromatic protons and trifluoromethoxy groups (δ ~55–65 ppm for ¹⁹F).
  • FT-IR : Identification of O–H (3200–3500 cm⁻¹) and N–H (3300–3400 cm⁻¹) stretches.
  • X-ray crystallography : For resolving intramolecular hydrogen bonds (e.g., O–H⋯N in phenol-imine tautomers) and disorder in trifluoromethoxy groups .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

  • Methodological Answer : Optimize reaction stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature. Catalytic methods, such as using rhodium(I) complexes (e.g., 1,5-cyclooctadiene chloro-rhodium dimer), may enhance regioselectivity . Microwave-assisted synthesis or flow chemistry could reduce reaction times. Post-synthetic purification via preparative HPLC or fractional crystallization improves yield reproducibility .

Q. What crystallographic challenges arise when analyzing this compound derivatives?

  • Methodological Answer : The trifluoromethoxy group often exhibits rotational disorder, complicating refinement. SHELXL software is recommended for modeling disorder using restraints (DFIX, SIMU) and partial occupancy adjustments . High-resolution data (≤0.8 Å) and low-temperature measurements improve electron density maps. Hydrogen-bonding networks (e.g., O–H⋯N) stabilize tautomeric forms, requiring careful validation of bond lengths and angles .

Q. How does tautomerism impact the stability and reactivity of this compound derivatives?

  • Methodological Answer : Tautomerism between phenol-imine (N⋯H–O) and keto-amine (N–H⋯O) forms influences stability. X-ray studies confirm the phenol-imine form dominates in the solid state due to strong intramolecular hydrogen bonds . In solution, pH-dependent equilibrium can be monitored via UV-Vis spectroscopy. Computational methods (DFT) predict tautomer energy differences and guide functionalization strategies.

Q. How can researchers resolve contradictory data in biological assays involving this compound?

  • Methodological Answer : Contradictions in enzyme inhibition or receptor binding assays may stem from impurities, solvent effects, or tautomer variability. Validate results using orthogonal assays (e.g., fluorescence probes for thiol detection ). Control experiments with structurally analogous compounds (e.g., 4-(trifluoromethyl)phenol ) isolate the amino group’s role. Reproducibility is enhanced by standardized protocols for compound storage (e.g., inert atmosphere, desiccants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.